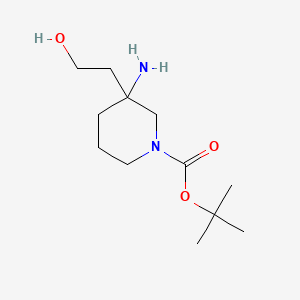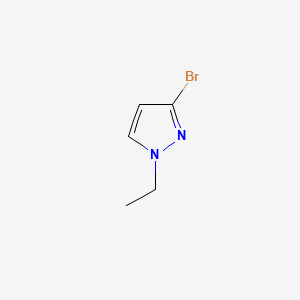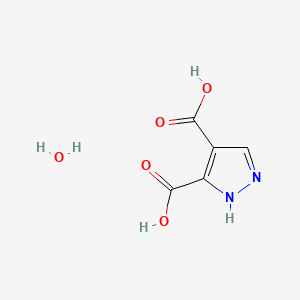![molecular formula C7H7BrN4 B567534 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine CAS No. 1289189-96-3](/img/structure/B567534.png)
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the CAS Number: 1289189-96-3 . It has a molecular weight of 227.06 and its IUPAC name is 5-bromo-N-methyl-7H-pyrazolo[3,4-b]pyridin-3-amine . The compound is a light yellow solid .
Synthesis Analysis
Based on the available information, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) . This indicates the presence of a bromine atom, a methylamino group, and a pyrazolo[3,4-B]pyridine core in the molecule .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 227.06 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is used as a precursor in the synthesis of new polyheterocyclic ring systems. It has been utilized to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. These compounds have been evaluated for their antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antitumor Evaluation
This chemical has been involved in the synthesis of various heterocyclic compounds with pyrazole and pyrazolo[3,4-b]pyridine. These synthesized compounds were tested for antibacterial and antitumor properties, showing potential biomedical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Development of Pyrazolo[3,4-b]pyridine Derivatives
Research has focused on creating various derivatives of pyrazolo[3,4-b]pyridine, demonstrating the versatility of this compound in heterocyclic synthesis. These derivatives have potential applications in various fields, including medicinal chemistry (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Biomedical Applications
The compound is notable in the synthesis of pyrazolo[3,4-b]pyridines, which are significant in biomedical research. These compounds exhibit diverse substituents and have been explored for various biomedical applications, highlighting their importance in drug discovery and development (Donaire-Arias et al., 2022).
Synthesis in Ionic Liquid
The synthesis of this compound derivatives in ionic liquid represents an environmentally friendly approach. This method highlights the potential for green chemistry applications in synthesizing these compounds (Shi, Zhou, & Liu, 2010).
Ultrasound-Promoted Synthesis
Innovative methods like ultrasound-promoted synthesis have been employed to create fused polycyclic pyrazolo[3,4-b]pyridine derivatives. This method offers advantages such as short reaction times and high yields, showcasing the compound's adaptability in modern synthetic techniques (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Mechanism of Action
Target of Action
The primary target of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets by inhibiting TRKA . This compound showed acceptable activity with an IC50 value of 56 nM . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, specifically in the Km-12 cell line . This could potentially lead to the treatment of cancers associated with the overexpression and continuous activation of TRKs .
Safety and Hazards
Future Directions
The future directions for the study of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine and its derivatives could involve further exploration of their inhibitory activities against TRKA . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with TRKA overexpression .
properties
IUPAC Name |
5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFHQQRXHETAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC2=C1C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)






![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)
![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)